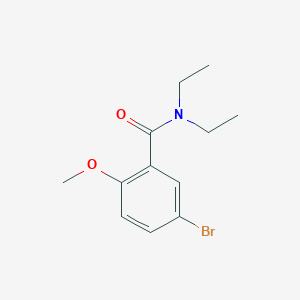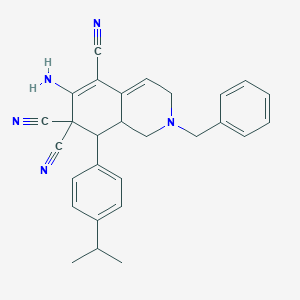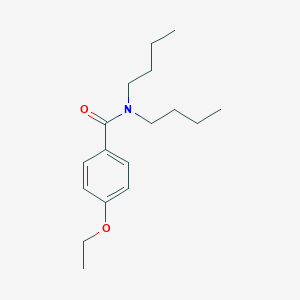
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as CPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAC belongs to the class of dihydropyridazines, which are organic compounds that have a pyridazine ring with two hydrogen atoms replaced by two other groups.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cellular processes. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can reduce the size of tumors and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine. One area of interest is the development of new derivatives of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine that have improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, which could lead to the development of more targeted therapies for various diseases. Finally, there is also potential for the use of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine as a diagnostic tool for certain types of cancer, based on its ability to selectively inhibit the growth of cancer cells.
合成法
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can be synthesized through a reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
科学的研究の応用
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
特性
分子式 |
C19H15ClN4O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
3-acetyl-6-amino-1-(4-chlorophenyl)-4-phenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)18-17(13-5-3-2-4-6-13)16(11-21)19(22)24(23-18)15-9-7-14(20)8-10-15/h2-10,17H,22H2,1H3 |
InChIキー |
YPLHAPLMYPBRKA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
